

Commercial availability of **cis-Cyclohexane-1,4-diamine dihydrochloride**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *cis-Cyclohexane-1,4-diamine dihydrochloride*

Cat. No.: *B1395468*

[Get Quote](#)

An In-Depth Technical Guide to the Commercial Availability of **cis-Cyclohexane-1,4-diamine dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Building Block of Strategic Importance

cis-Cyclohexane-1,4-diamine dihydrochloride is a conformationally constrained diamine that has garnered significant attention in medicinal chemistry and materials science. Its rigid, C2-symmetric scaffold allows for the precise spatial orientation of substituents, making it an invaluable component in the design of novel therapeutics and functional materials. This guide navigates the complexities of its commercial availability, offering insights into supplier reliability, product quality, and practical applications to empower researchers in their procurement and experimental endeavors.

Commercial Landscape: Sourcing and Procurement

The acquisition of high-quality starting materials is a cornerstone of successful research. **cis-Cyclohexane-1,4-diamine dihydrochloride** is readily available from a multitude of chemical suppliers, catering to a wide range of research and development needs, from small-scale laboratory synthesis to bulk manufacturing for preclinical and clinical studies.

Major Suppliers and Geographic Availability

A global network of suppliers ensures the accessibility of this reagent. Key suppliers with a strong presence in North America, Europe, and Asia include:

- Sigma-Aldrich (Merck): A well-established supplier with a comprehensive portfolio of research chemicals, offering various grades of the target compound.
- TCI (Tokyo Chemical Industry): Known for its extensive catalog of organic reagents, TCI is a reliable source for high-purity **cis-Cyclohexane-1,4-diamine dihydrochloride**.
- Thermo Fisher Scientific (Alfa Aesar and Acros Organics): Through its various brands, Thermo Fisher Scientific provides a broad selection of chemical building blocks, including the title compound.
- Santa Cruz Biotechnology: A key supplier for the life sciences, offering this diamine for research applications.
- BLDpharm: A global supplier with a focus on research and development chemicals.
- Oakwood Chemical: A US-based supplier specializing in fluorine and sulfur chemistry, also offering a range of diamines.
- AstaTech: A provider of fine chemicals and intermediates for the pharmaceutical and biotech industries.
- BenchChem: A supplier of specialty chemicals for research and development.

The availability from these and other regional suppliers ensures competitive pricing and manageable lead times for researchers across the globe.

Procurement Strategy: A Data-Driven Approach

A systematic approach to procurement is crucial. The following table summarizes key procurement parameters to consider when selecting a supplier.

Parameter	Key Considerations	Typical Range
Purity	The presence of the trans-isomer is a critical impurity that can significantly impact downstream reactions. Look for suppliers specifying >97% purity by titration or NMR.	>97% to >99%
Lead Time	Varies by supplier, quantity, and stock status. In-stock items typically ship within a few business days.	2-5 business days for in-stock items.
Packaging	Available in various quantities to suit different research needs.	1g, 5g, 25g, 100g, and bulk quantities.
Documentation	Availability of a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) is essential for quality control and safe handling.	Routinely provided by reputable suppliers.

Technical Specifications and Quality Control

A thorough understanding of the technical specifications is paramount for ensuring the reproducibility of experimental results.

Physicochemical Properties

Property	Value	Reference
CAS Registry Number	3114-70-3	
Molecular Formula	$C_6H_{14}N_2 \cdot 2HCl$	
Molecular Weight	187.11 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	>300 °C	
Solubility	Soluble in water. Insoluble in many common organic solvents like alcohols, chloroform, and dichloromethane.	

Quality Control and Impurity Profile

The most significant impurity in commercial batches of **cis-Cyclohexane-1,4-diamine dihydrochloride** is its stereoisomer, trans-Cyclohexane-1,4-diamine dihydrochloride. The presence of the trans-isomer can lead to the formation of undesired side products and complicate the purification of the final compounds.

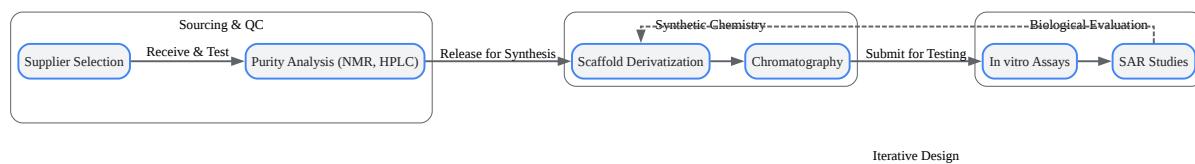
Recommended Analytical Methods for Quality Assessment:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR are powerful tools for confirming the cis-stereochemistry and assessing the purity of the material. The axial and equatorial protons of the cyclohexane ring in the cis-isomer give rise to a distinct set of signals compared to the trans-isomer.
- Titration: Acid-base titration can be used to determine the overall purity of the diamine dihydrochloride salt.
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods can be developed to separate and quantify the cis- and trans-isomers, providing a precise measure of stereochemical purity.

Applications in Drug Discovery and Development

The rigid and well-defined geometry of the cis-1,4-diaminocyclohexane scaffold has made it a privileged structure in medicinal chemistry.

As a Molecular Scaffold


The diamine serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its two amino groups provide convenient handles for the introduction of various substituents, allowing for the exploration of chemical space and the optimization of drug-like properties.

A notable application is in the development of inhibitors for various enzymes. For instance, it has been used as a core structure in the design of novel inhibitors of human chitotriosidase (CHIT1), an enzyme implicated in inflammatory diseases.

In Coordination Chemistry

The diamine is also utilized as a ligand in the synthesis of metal complexes with potential therapeutic applications. For example, platinum(II) complexes incorporating cis-1,4-diaminocyclohexane have been investigated as potential anticancer agents.

The workflow for incorporating this building block into a drug discovery program is illustrated below.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing **cis-Cyclohexane-1,4-diamine dihydrochloride**.

Experimental Protocols: Handling and Usage

Proper handling and storage are critical for maintaining the integrity of the reagent.

Safety and Handling

cis-Cyclohexane-1,4-diamine dihydrochloride is an irritant. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

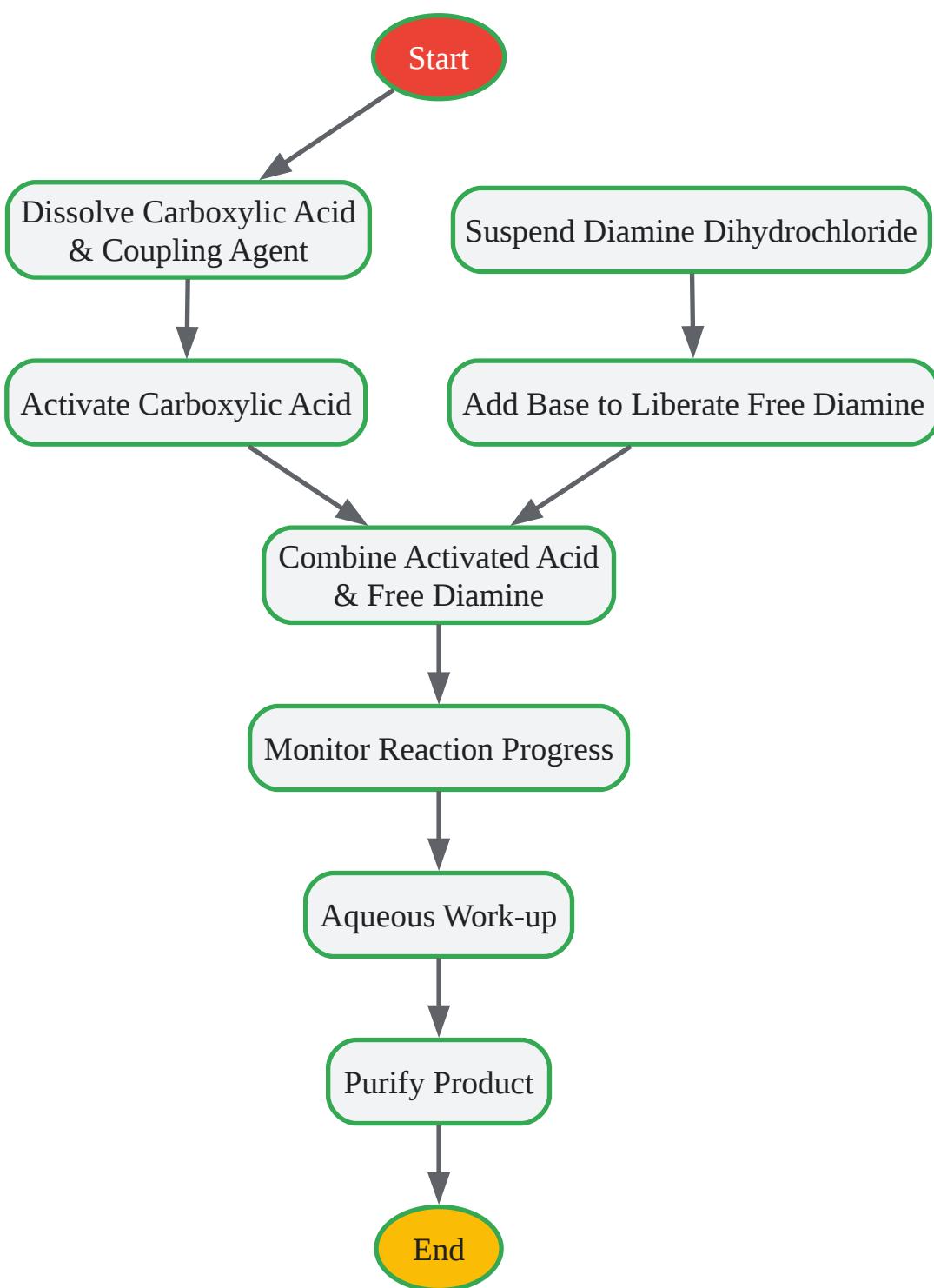
Storage

Store the compound in a tightly sealed container in a cool, dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as the dihydrochloride salt is hygroscopic.

Step-by-Step Protocol for a Typical Amide Coupling Reaction

This protocol provides a general procedure for the acylation of **cis-Cyclohexane-1,4-diamine dihydrochloride**.

Materials:


- **cis-Cyclohexane-1,4-diamine dihydrochloride**
- Carboxylic acid
- Coupling agent (e.g., HATU, HBTU)

- Base (e.g., DIPEA, triethylamine)
- Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

- Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (2.2 equivalents) and the coupling agent (2.2 equivalents) in the anhydrous solvent.
- Activation: Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid.
- Addition of Diamine: In a separate flask, suspend **cis-Cyclohexane-1,4-diamine dihydrochloride** (1.0 equivalent) in the anhydrous solvent.
- Addition of Base: Add the base (4.4 equivalents) to the diamine suspension and stir until a clear solution is obtained. This neutralizes the hydrochloride salt and liberates the free diamine.
- Coupling: Slowly add the solution of the activated carboxylic acid to the solution of the free diamine.
- Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
- Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove the coupling byproducts and excess reagents. Purify the desired bis-amide product by column chromatography or recrystallization.

The logical flow for this experimental protocol is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a typical amide coupling reaction.

Conclusion

cis-Cyclohexane-1,4-diamine dihydrochloride is a commercially accessible and highly valuable building block for researchers in drug discovery and materials science. A comprehensive understanding of its commercial availability, technical specifications, and proper handling is essential for its effective utilization. By implementing a strategic sourcing plan and rigorous quality control measures, researchers can confidently incorporate this versatile scaffold into their synthetic endeavors, paving the way for the development of innovative new molecules.

- To cite this document: BenchChem. [Commercial availability of cis-Cyclohexane-1,4-diamine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1395468#commercial-availability-of-cis-cyclohexane-1-4-diamine-dihydrochloride\]](https://www.benchchem.com/product/b1395468#commercial-availability-of-cis-cyclohexane-1-4-diamine-dihydrochloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com